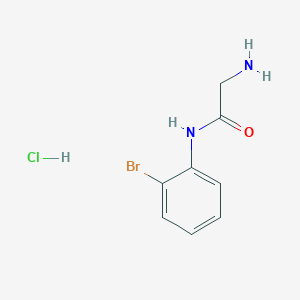

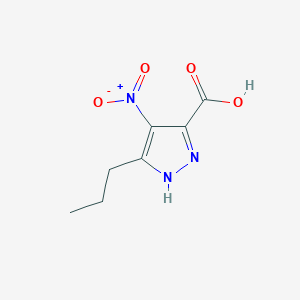

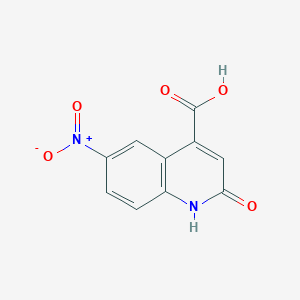

![molecular formula C7H14N2 B3023466 octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 5654-94-4](/img/structure/B3023466.png)

octahydro-1H-pyrrolo[3,4-b]pyridine

概要

説明

Octahydro-1H-pyrrolo[3,4-b]pyridine is a structural motif found in various chemical compounds with potential biological activities. It is a fused bicyclic compound consisting of a pyrrolopyridine core with additional saturation, making it an octahydro derivative. This structure is a key feature in several synthesized compounds that have been evaluated for their pharmacological properties, including antimicrobial, antifungal, antioxidant, and chelating activities . Additionally, derivatives of this compound have been explored as C-C chemokine receptor type 5 (CCR5) antagonists, which are relevant in the context of HIV-1 inhibition .

Synthesis Analysis

The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives has been approached through various methods. One approach involves a three-component reaction of N-substituted 5-amino-3-cyanopyrroles with carbonyl and active methylene compounds, which allows for the incorporation of a tetrahedral fragment at position-4 of the pyrrolopyridine core . Another method described is the stannous chloride-induced deacetalisation–cyclisation procedure, which affords a single stereoisomer with the same relative configuration as in the natural product 'upenamide . Additionally, Schiff bases of octahydro-1H-pyrrolo[3,4-b]pyridine have been synthesized and characterized, demonstrating the versatility of this scaffold in generating a variety of derivatives .

Molecular Structure Analysis

The molecular structure of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. For instance, the relative configurations and conformations of diastereoisomers of a model octahydropyrano[2,3-b]pyridine were fully determined by NMR experiments . The cis ring junction and the cis relationship between specific hydrogen atoms were established and confirmed by these methods . Additionally, the crystal structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined, providing insights into the molecular conformation and electronic structure through density functional theory (DFT) studies .

Chemical Reactions Analysis

The octahydro-1H-pyrrolo[3,4-b]pyridine core can undergo various chemical reactions to yield a diverse array of compounds. For example, the double reductive amination from pyranose derivatives has been used to synthesize octahydropyrano[3,2-b]pyrrole derivatives with high stereoselectivity . The intramolecular [3+2]-cycloaddition of an azomethine ylide has been employed as a key step in the synthesis of enantiomerically pure octahydropyrrolo[2,3-c]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can significantly alter their reactivity, solubility, and biological activity. For instance, the antinociceptive activity and opioid receptor profiles of certain phenol derivatives of octahydro-1H-pyrrolo[3,4-b]pyridine have been investigated, revealing structure-activity relationships that could guide the design of new analgesic agents . The physicochemical properties of these compounds, such as molecular electrostatic potentials and frontier molecular orbitals, have also been studied to understand their reactivity and interaction with biological targets .

科学的研究の応用

Synthesis and Biological Evaluation

Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities. For instance, Schiff base derivatives of this compound have shown potential biological activities, including antioxidant, antimicrobial, antifungal, and chelating efficacy against various bacteria and fungi strains (Sekar et al., 2015).

Antagonists for HIV-1

Research has also focused on octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists with potential anti-HIV-1 activities. Some of these compounds have demonstrated potency against HIV-1 replication (Wang et al., 2017).

Facile Synthesis Approaches

Studies include the facile synthesis of octahydro-pyrrolo[2,3-c]pyridine enantiomers, highlighting novel synthesis methods and applications in stereoselective chemical processes (Shieh et al., 2007).

Crystallographic Studies

Crystallographic studies have been conducted to determine the structure and conformation of related compounds, like rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which aids in understanding the molecular geometry and potential applications in medicinal chemistry (Zhu et al., 2009).

Reactivity and Characterization Studies

Other studies have focused on synthesizing and characterizing new heterocycle-based molecules, like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, exploring their reactivity and potential in nonlinear optics and other applications (Murthy et al., 2017).

Biochemical and Pharmacological Properties

Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives have been evaluated for various biochemical and pharmacological properties. The spectrum of activities spans from potential analgesic and sedative agents to treatments for diseases of the nervous and immune systems, including antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Fluorescent Chemosensors

Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for sensitivity to Fe3+/Fe2+ and applied in living HepG2 cells, indicating potential applications in bioimaging and diagnostics (Maity et al., 2018).

作用機序

While the specific mechanism of action for octahydro-1H-pyrrolo[3,4-b]pyridine is not mentioned in the search results, it is used as an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial. Moxifloxacin works by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .

Safety and Hazards

Octahydro-1H-pyrrolo[3,4-b]pyridine is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

The synthesis and biomedical applications of 1H-pyrrolo[3,4-b]pyridine derivatives have been extensively studied from 2017 to 2021 . These compounds have attracted interest due to their close similarity with the purine bases adenine and guanine . Future research may focus on developing new synthetic strategies and exploring further biomedical applications of these compounds .

特性

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPLKVBWDOSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294232 | |

| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-pyrrolo[3,4-b]pyridine | |

CAS RN |

5654-94-4, 151213-42-2 | |

| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine in pharmaceutical synthesis?

A: This compound serves as a key building block in the production of fluoroquinolone antibiotics, a class of drugs that inhibit bacterial DNA replication. Its specific stereochemistry is crucial for the biological activity of the final drug molecule. [, ]

Q2: How can the purity of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine be enhanced?

A: One method involves converting the crude product into its dihydrohalide salt, followed by crystallization purification. This approach can increase the enantiomeric excess (ee) to greater than 99.0%. [, ]

Q3: Are there any green chemistry approaches for synthesizing fluoroquinolones using (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?

A: Yes, researchers have successfully employed nano-catalysts like nano-Fe3O4@ZrO2-SO3H [] and giant-ball nanoporous isopolyoxomolybdate [] in water as a solvent to synthesize various fluoroquinolones from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine and appropriate precursors. These methods offer advantages such as reduced reaction times, simple product isolation, and the use of environmentally friendly catalysts and solvents.

Q4: Have any studies explored the structure-activity relationship (SAR) of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives?

A: While the provided research focuses mainly on synthesis and purification, [] investigates the synthesis and biological activity of Schiff bases derived from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. This study hints at the potential of modifying the parent structure to achieve desired biological effects, paving the way for further SAR studies.

Q5: What analytical techniques are commonly used to characterize (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?

A: Besides routine spectroscopic methods (NMR, IR), chiral HPLC plays a critical role in determining the enantiomeric purity of the compound, which is crucial for its pharmaceutical applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

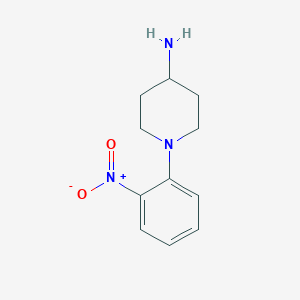

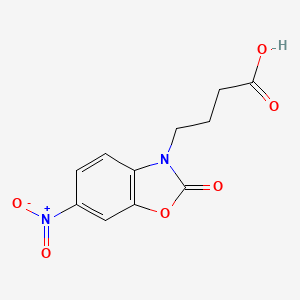

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)